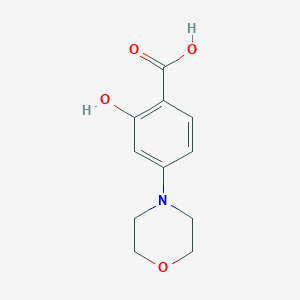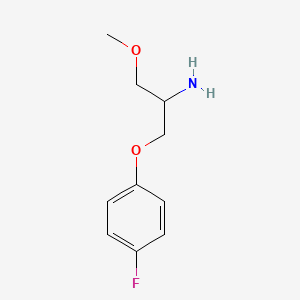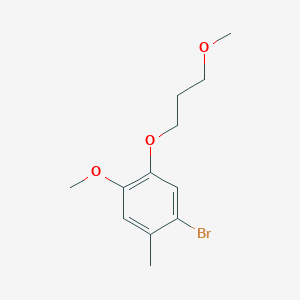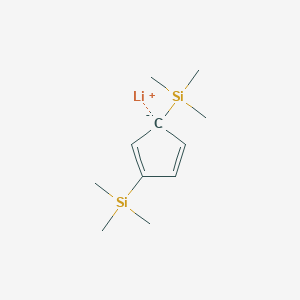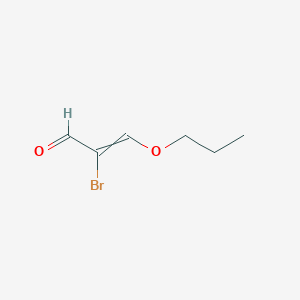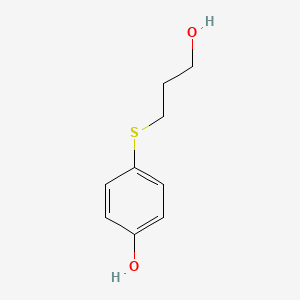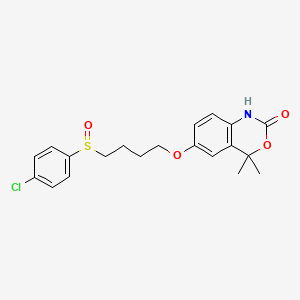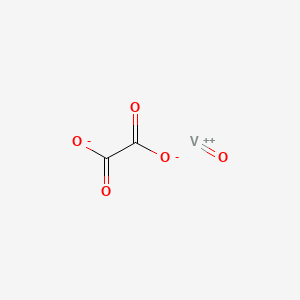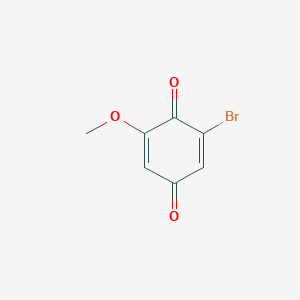
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione
Descripción general
Descripción
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is a quinone derivative characterized by the presence of bromine and methoxy groups attached to the benzoquinone core Quinones are a class of organic compounds that are widely recognized for their diverse chemical reactivity and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 6-methoxy-p-benzoquinone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of 2-Bromo-6-methoxy-hydroquinone.
Substitution: Formation of various substituted quinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound can also interact with specific enzymes and proteins, modulating their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 2,6-Dibromo-p-benzoquinone
- 2-Methoxy-p-benzoquinone
- 2,5-Dimethoxy-p-benzoquinone
Comparison: 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its redox properties and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C7H5BrO3 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Clave InChI |
BAFQKIMZHWNCRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C=C(C1=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
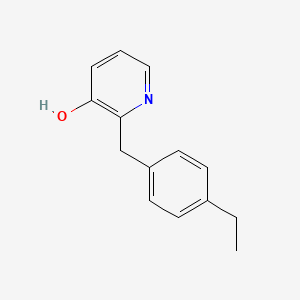
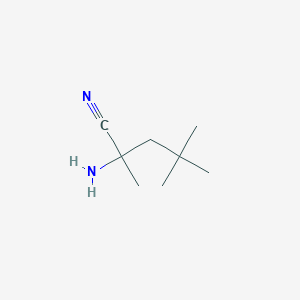
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
![N~1~-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}benzene-1,2-diamine](/img/structure/B8506906.png)
